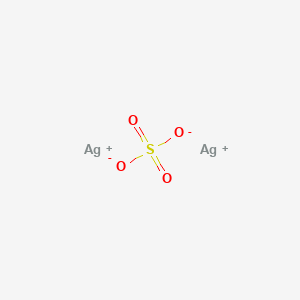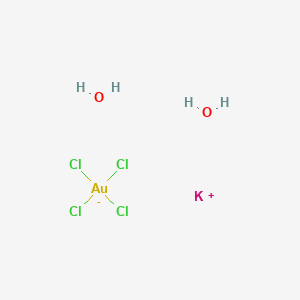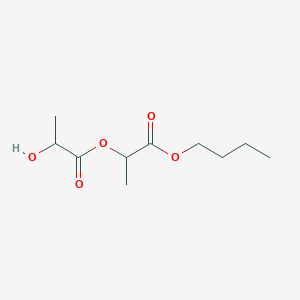
Phosphonic acid, monopotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Phosphonic acid and its derivatives, including monopotassium salt, are synthesized through various methods, with an emphasis on the control of surface and interface properties in materials science. Notably, phosphonic acids are utilized in the synthesis of nanomaterials and the modification of inorganic substrates through self-assembled monolayers. These methods involve complex coordination chemistry and are critical for developing advanced materials with tailored properties (Guerrero et al., 2013).
Molecular Structure Analysis
The molecular structure of phosphonic acid, monopotassium salt, and its complexes reveals a rich diversity of coordination environments and bonding modes. For instance, the structural elucidation of metal phosphonates demonstrates the flexibility and adaptability of phosphonic acid derivatives in forming complex structures with metals. These studies are fundamental for understanding the interaction mechanisms at the molecular level, influencing the material's overall properties (Bauer et al., 2005).
Chemical Reactions and Properties
Phosphonic acid, monopotassium salt, participates in a variety of chemical reactions, leading to the formation of materials with specific functionalities. The versatility of phosphonic acids in reactions is exemplified by their use in coupling molecules for surface modification and the development of functionalized nanomaterials. These reactions are pivotal for the creation of materials with desired chemical properties, such as enhanced catalytic activity or improved stability (Sevrain et al., 2017).
Physical Properties Analysis
The physical properties of phosphonic acid, monopotassium salt, are influenced by its molecular structure and the nature of its interactions with other compounds. Investigations into the physical properties of phosphonic acid derivatives have shed light on their stability, solubility, and thermal behavior. These properties are crucial for the application of phosphonic acid derivatives in various technological fields, including materials science and engineering (Moszner et al., 2001).
Chemical Properties Analysis
The chemical properties of phosphonic acid, monopotassium salt, such as its reactivity, hydrolytic stability, and coordination behavior, are central to its utility in materials science and chemistry. Detailed studies on the chemical behavior of phosphonic acid derivatives have enabled the design and synthesis of materials with specific functions, highlighting the importance of phosphonic acids in modern chemistry and materials science (Tripuramallu et al., 2010).
Applications De Recherche Scientifique
Phosphonic acids are used in various fields due to their structural analogy with the phosphate moiety or to their coordination or supramolecular properties . Here are some of the applications:
-
Medical Imaging : In the field of medical imaging, phosphonic acids are used as contrast agents or tracers, helping to improve the quality and interpretability of medical images .
-
Agriculture : Certain derivatives of phosphonic acid are utilized as herbicides or fungicides, proving very effective in plant protection .
-
Medicine : Phosphonic acid compounds, particularly those that mimic naturally occurring biomolecules, have found significant use in medicinal chemistry, including antiviral and antibacterial applications .
-
pH Sensitive NMR Probe : It has been employed to complex 89 Y and applied as pH sensitive NMR probe .
-
Organic Precursor of Crystalline Materials : It’s used as an organic precursor of crystalline manganese, nickel or lanthanide-containing hybrid materials .
-
Fungicides and Fertilizers : Phosphonate products, including potassium phosphite (a derivative of phosphonic acid), are used in the turfgrass industry as fungicides and fertilizers .
-
Water Treatment : Phosphonic acids’ coordination properties are applied to water treatment and to selectively extract lanthanide from water solutions, for nuclear waste treatment or as sequestration or decorporation agents .
-
Flame Retardants : Phosphonate compounds are used in the production of flame retardants .
-
Organophosphate Insecticides : Some examples of phosphonate compounds include organophosphate insecticides .
Safety And Hazards
Orientations Futures
Phosphonic acids, including Monopotassium Phosphate, have been used for their bioactive properties (drug, pro-drug), for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging, or as phosphoantigen . These applications cover a large panel of research fields including chemistry, biology, and physics, thus making the synthesis of phosphonic acids a determinant question for numerous research projects .
Propriétés
IUPAC Name |
potassium;phosphorous acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.H3O3P/c;1-4(2)3/h;1-3H/q+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCFTYONLUTOFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(O)O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3KO3P+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.094 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;phosphorous acid | |
CAS RN |
13977-65-6 |
Source


|
| Record name | Monopotassium phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013977656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


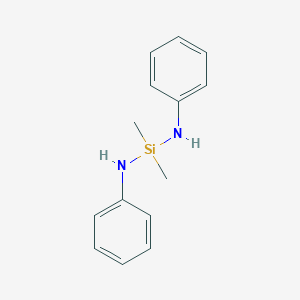
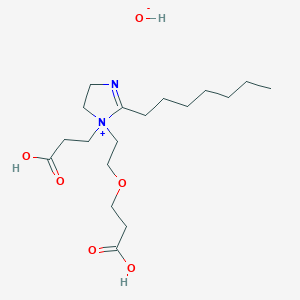

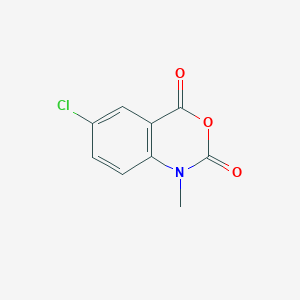
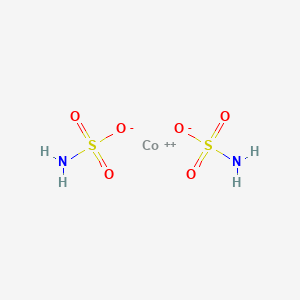
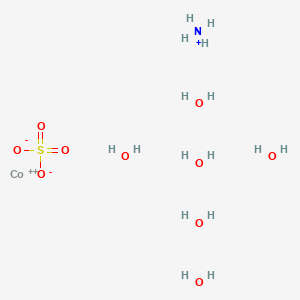
![8-Methylthiazolo[4',5':5,6]benzo[1,2-d]isothiazol-2-amine](/img/structure/B77944.png)

